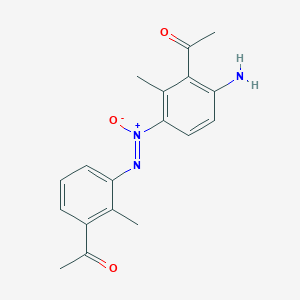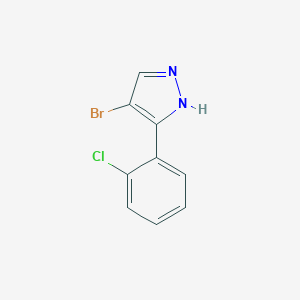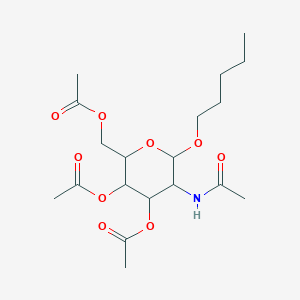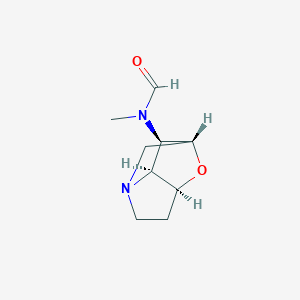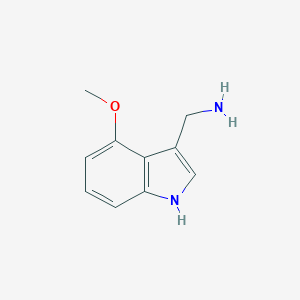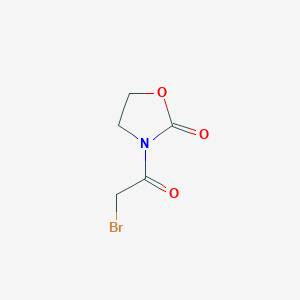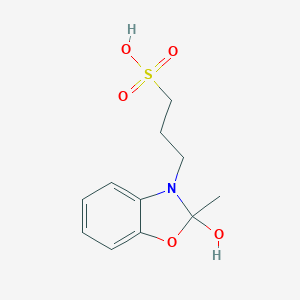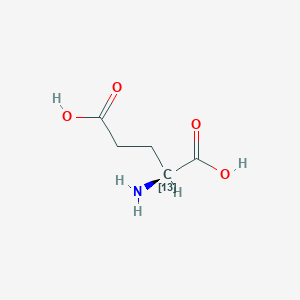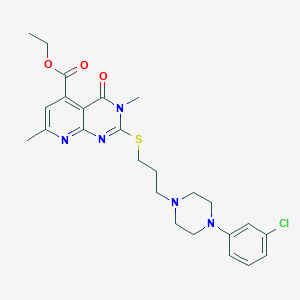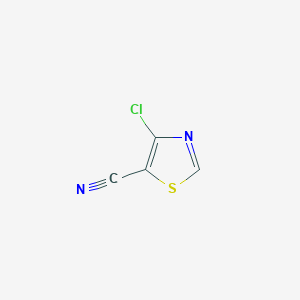![molecular formula C9H9N5O3 B115268 Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate CAS No. 146233-49-0](/img/structure/B115268.png)
Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate is a compound that belongs to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine moiety is a privileged structure in drug discovery, known for its ability to bind to the hinge region of kinases, making it a valuable scaffold for developing therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate typically involves the formation of the imidazo[1,2-b]pyridazine core followed by functionalization at specific positions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the treatment of multiple myeloma.
Industry: Utilized in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate involves its binding to the hinge region of kinases, particularly TAK1. This binding inhibits the enzymatic activity of TAK1, leading to reduced cell growth and proliferation in multiple myeloma cells. The compound’s ability to inhibit TAK1 at nanomolar concentrations makes it a potent therapeutic candidate .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure and have been investigated for various biological activities.
Pyridazine and pyridazinone derivatives: These compounds also contain nitrogen atoms in a six-membered ring and exhibit a wide range of pharmacological activities.
Uniqueness
Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate is unique due to its specific substitution pattern, which confers high selectivity and potency towards TAK1 inhibition. This makes it a valuable compound for developing targeted therapies for diseases such as multiple myeloma .
Properties
IUPAC Name |
methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c1-17-9(16)12-6-4-14-7(11-6)3-2-5(13-14)8(10)15/h2-4H,1H3,(H2,10,15)(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBZUSCVRZJNDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CN2C(=N1)C=CC(=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
